2,4,6-Trimethyl-1,3,5-triazinane;hydrate

Catalog No.
S1540493
CAS No.
58052-80-5
M.F
C6H17N3O
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyl-1,3,5-triazinane;hydrate

CAS Number

58052-80-5

Product Name

2,4,6-Trimethyl-1,3,5-triazinane;hydrate

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane;hydrate

Molecular Formula

C6H17N3O

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C6H15N3.H2O/c1-4-7-5(2)9-6(3)8-4;/h4-9H,1-3H3;1H2

InChI Key

UKVKUSPCQVEQAO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1NC(NC(N1)C)C

The exact mass of the compound 2,4,6-trimethyl-1,3,5-triazinane Trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trimethyl-1,3,5-triazinane trihydrate (CAS 58052-80-5), commonly known as acetaldehyde ammonia trimer, is a stable, crystalline hexahydrotriazine derivative. Functioning as a solid-state surrogate for both acetaldehyde and ammonia, it provides a highly controlled, stoichiometric source of these reactive species without the volatility of liquid acetaldehyde (boiling point 20 °C) or the corrosiveness of ammonia gas [1]. In procurement and material selection, this trihydrate form is prioritized for its dual utility: it acts as a high-capacity hydrogen sulfide (H2S) scavenger in the oil and gas sector and serves as a precise, reproducible building block for the synthesis of complex amines, heterocycles, and specialty polymers. Its stable hydration state ensures consistent gravimetric dosing, making it a highly reproducible choice for scale-up operations requiring strict quality control.

Attempting to substitute the pre-formed trihydrate with in-situ mixtures of acetaldehyde and aqueous ammonia frequently results in process failure due to the highly exothermic nature of the reaction and its extreme pH dependency [1]. At neutral or low pH, direct mixing heavily favors the formation of intractable aldol condensation polymers rather than the desired hexahydrotriazine ring[2]. Furthermore, substituting with the anhydrous form of 2,4,6-trimethyl-1,3,5-triazinane is commercially impractical; the anhydrous variant is thermodynamically unstable at room temperature and rapidly decomposes or polymerizes during shipping and storage [1]. Procuring the specific trihydrate form (CAS 58052-80-5) is the only reliable method to guarantee a bench-stable, >95% pure monomeric precursor that bypasses the unpredictable yields and thermal hazards of in-situ generation.

Thermal Stability and Storage Reliability

The trihydrate form of 2,4,6-trimethyl-1,3,5-triazinane exhibits a stable melting point of 95-97 °C and remains structurally intact during extended storage at 2-8 °C . In stark contrast, the anhydrous form is highly unstable, undergoing rapid decomposition and spontaneous polymerization at ambient temperatures, rendering it unsuitable for bulk procurement [1]. The hydration sphere is critical for stabilizing the hexahydrotriazine ring against premature ring-opening.

Evidence DimensionStorage stability and physical state at standard conditions
Target Compound DataTrihydrate: Stable crystalline powder, mp 95-97 °C, shelf-stable at 2-8 °C.
Comparator Or BaselineAnhydrous 2,4,6-trimethyl-1,3,5-triazinane: Unstable, prone to immediate polymerization at 25 °C.
Quantified DifferenceThe trihydrate provides months of shelf life versus the near-immediate degradation of the anhydrous baseline.
ConditionsStandard atmospheric storage and shipping conditions.

Buyers must specify the trihydrate form to ensure the material survives transit and storage without degrading into unusable polymeric waste.

Stoichiometric Efficiency in H2S Scavenging

Hexahydrotriazines, including the acetaldehyde ammonia trimer, are highly efficient, irreversible hydrogen sulfide (H2S) scavengers. During the scavenging process, the triazine ring reacts with H2S to form stable dithiazines, achieving an effective stoichiometric scavenging ratio of up to 2 moles of H2S per mole of triazine [1]. Baseline primary amines (e.g., monoethanolamine) typically operate at a 1:1 or lower molar ratio and form reversible salts[2].

Evidence DimensionMolar H2S scavenging capacity
Target Compound DataHexahydrotriazine core: Scavenges ~2 moles of H2S per mole of compound via irreversible dithiazine formation.
Comparator Or BaselinePrimary amines (MEA): Scavenges ≤1 mole of H2S per mole via reversible acid-base reaction.
Quantified DifferenceThe triazine structure offers up to a 2x increase in molar scavenging capacity with irreversible sulfur capture.
ConditionsSour gas treatment in pipeline and wellhead contactors.

Higher stoichiometric efficiency translates directly to lower chemical injection volumes and reduced logistics costs for oilfield procurement.

Yield Reproducibility in Amine Synthesis

When synthesizing complex amines via hydrogenation or constructing heterocycles like 1,2-dihydro-1,3-dimethyl-3H-naphth[1.2-e]-m-oxazine, the pre-formed trihydrate acts as a precise 1-aminoethanol equivalent . Using in-situ generated mixtures of acetaldehyde and ammonia results in highly variable yields due to competing aldol condensation pathways triggered by pH fluctuations[1]. The trihydrate bypasses the exothermic formation step, providing a >95% pure monomeric source that ensures batch-to-batch consistency.

Evidence DimensionPrecursor purity and reaction control
Target Compound DataPre-formed Trihydrate: >95% pure, controlled release of reactive intermediates.
Comparator Or BaselineIn-situ mixing: Yields complex mixtures of trimer, unreacted monomers, and aldol polymers.
Quantified DifferenceEliminates the primary source of batch failure (aldol polymerization) present in the baseline in-situ method.
ConditionsStandard organic synthesis and catalytic hydrogenation workflows.

Procuring the isolated trihydrate eliminates costly batch failures and purification bottlenecks associated with uncontrolled in-situ reactions.

Irreversible H2S Scavenging in Natural Gas Processing

Driven by its high stoichiometric capacity and ability to form stable dithiazines, this compound is a highly effective active ingredient for formulated hydrogen sulfide scavengers used in sour gas pipelines and wellheads. It outperforms simple amines by permanently sequestering sulfur, preventing downstream release [1].

Precursor for Catalytic Amine Hydrogenation

Because it provides a stable, gravimetrically precise source of 1-aminoethanol equivalents, the trihydrate is a reliable starting material for the industrial synthesis of specialized aliphatic amines. It prevents the reactor fouling associated with the aldol condensation of free acetaldehyde .

Building Block for Naphthoxazine Heterocycles

In fine chemical and pharmaceutical intermediate synthesis, the compound is utilized to condense with naphthols (e.g., 2-naphthol) to form complex oxazines. The use of the pre-formed trihydrate guarantees the exact stoichiometry required to achieve high yields in these multi-component ring-forming reactions .

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

147.137162174 Da

Monoisotopic Mass

147.137162174 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Acetaldehyde_ammonia_trimer

Dates

Last modified: 08-15-2023

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